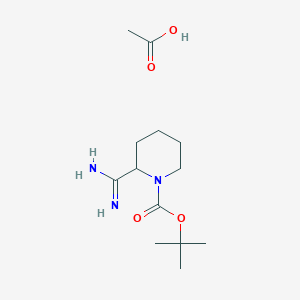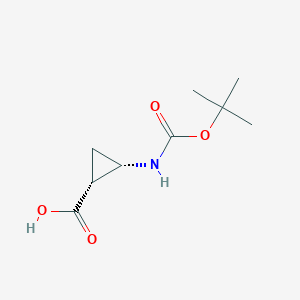
cis-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H15NO4 . It is also known as Boc-APC. This compound is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “cis-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(O)=O . This string represents the connectivity and stereochemistry of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid” include its molecular weight, which is 201.22 . It is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Monofluorinated Cyclopropanecarboxylates:
- Research highlights the synthesis of monofluorinated cyclopropanecarboxylates with significant enantiomeric excess, showcasing the potential of cis-configurated cyclopropane derivatives for close intermolecular interactions in crystal structures (Haufe et al., 2002).
Development of Stereoselective Synthesis Methods:
- Studies detail the stereoselective synthesis of different isomers of tert-butoxycarbonyl-amino-cyclopropanecarboxylic acids, highlighting advances in optical resolution and the understanding of reaction mechanisms for cis selectivity (Bakonyi et al., 2013).
Advancements in Multigram Synthesis:
- Research demonstrates a simple and efficient multigram synthesis procedure for cis and trans isomers of amino-cyclopropane-carboxylic acids, underscoring their potential scalability for broader applications (Artamonov et al., 2010).
Exploration of Cyclobutane Derivatives:
- Studies investigate the scale-up synthesis of deuterium-labeled cyclobutane derivatives using continuous photo flow chemistry, indicating potential applications in pharmaceuticals and material sciences (Yamashita et al., 2019).
Pharmacological and Biochemical Research
Investigation of Fluoroalkyl-Substituted Cyclopropane Derivatives:
- A comprehensive study synthesized various cyclopropane derivatives to analyze their physicochemical properties, such as acidity and lipophilicity, crucial for their potential bioactive properties (Chernykh et al., 2020).
Development of GABA Analogue and Its Enantiomers:
- Research developed efficient routes for the synthesis of enantiomers of a GABA analogue, underlining the role of cyclopropane rings in restricting conformations to enhance bioactivity (Awada et al., 2014).
Synthesis of Amino Acid Derivatives:
- Studies focused on the synthesis of enantiopure hydroxypipecolate and hydroxylysine derivatives, showcasing the potential of cyclopropane-carboxylic acids in generating complex amino acid structures (Marin et al., 2004).
Organocatalytic Michael Reaction for Cyclopropane-Containing Amino Acids:
- Research introduced an organocatalytic Michael reaction for cyclopropane-containing amino acids, emphasizing the significance of cyclopropane rings in pharmaceuticals and bioactive compounds (Kaasik et al., 2015).
Safety and Hazards
The safety information for “cis-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810070-30-4 |
Source


|
| Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

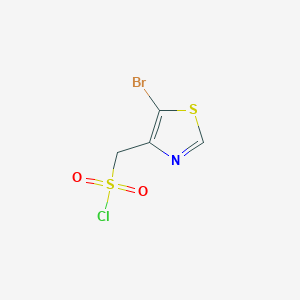
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)
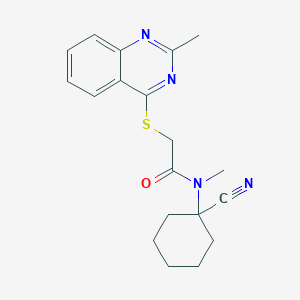
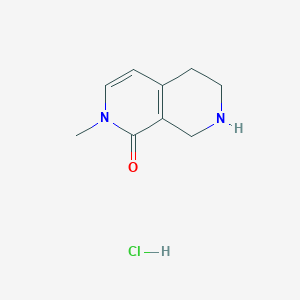

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)


